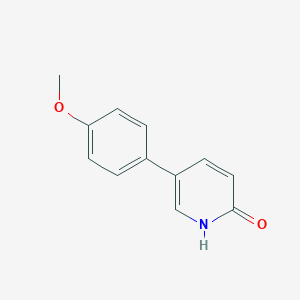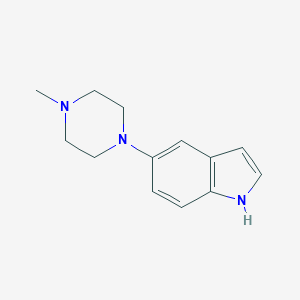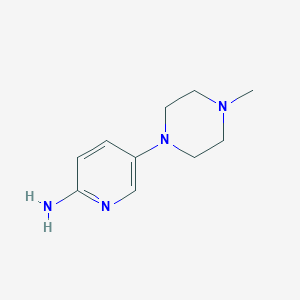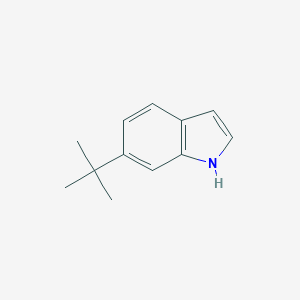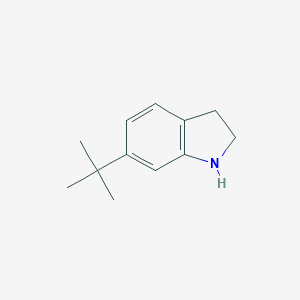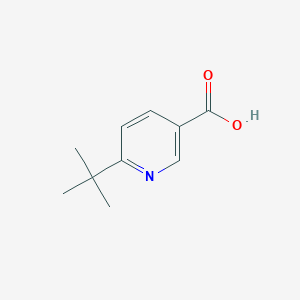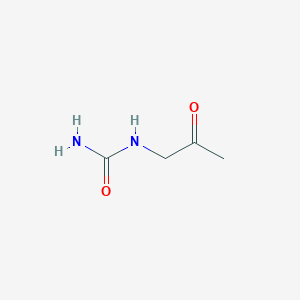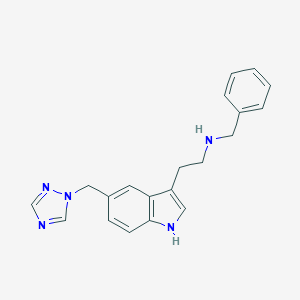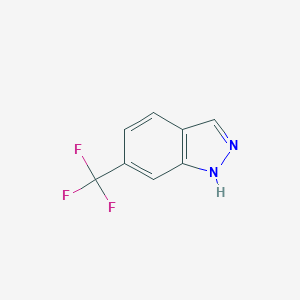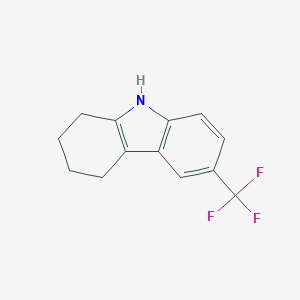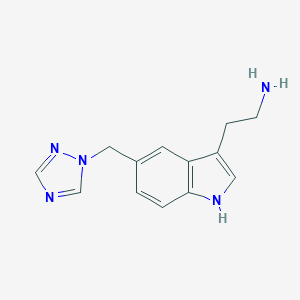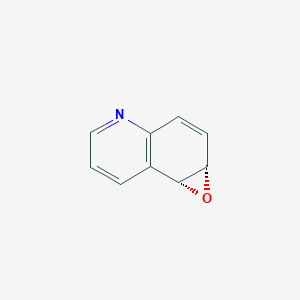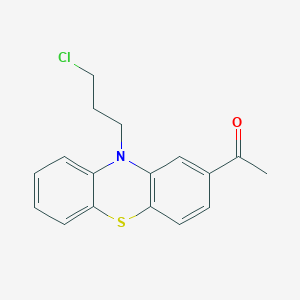
Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate, also known as BMHM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMHM is a synthetic compound that belongs to the class of esters and is commonly used in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. It has also been shown to inhibit the activity of cyclooxygenase, an enzyme that is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate has been shown to have several biochemical and physiological effects. In animal studies, Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate has been shown to have anti-inflammatory, antitumor, and antifungal properties. It has also been shown to have a protective effect against oxidative stress and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate in lab experiments is its versatility as a building block for the synthesis of other organic compounds. Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate. One area of interest is the development of new synthetic methods for Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate and its derivatives. Another area of research involves the investigation of the potential therapeutic applications of Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate, particularly in the treatment of cancer and other diseases. Additionally, the development of new analytical methods for the detection and quantification of Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate in biological samples could lead to a better understanding of its pharmacological properties.
Méthodes De Synthèse
The synthesis of Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate involves several steps, starting with the reaction of 2-methyl-1-butanol with sodium hydride to form the corresponding alkoxide. This is followed by the reaction of the alkoxide with 5-methyl-1-hepten-4-ol to form the intermediate. The intermediate is then subjected to a series of reactions involving benzylation, hydrolysis, and esterification to form the final product, Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate.
Applications De Recherche Scientifique
Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate has been extensively studied for its potential applications in various fields of science. One of the most significant areas of research involves the use of Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate as a building block for the synthesis of other organic compounds. Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate has been used in the synthesis of several natural products, including the antitumor agent (-)-clavosolide A and the anti-inflammatory agent (-)-clavulactone.
Propriétés
Numéro CAS |
130675-13-7 |
|---|---|
Nom du produit |
Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate |
Formule moléculaire |
C19H28O4 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
methyl 5-ethenyl-7-hydroxy-5-methyl-8-phenylmethoxyoctanoate |
InChI |
InChI=1S/C19H28O4/c1-4-19(2,12-8-11-18(21)22-3)13-17(20)15-23-14-16-9-6-5-7-10-16/h4-7,9-10,17,20H,1,8,11-15H2,2-3H3 |
Clé InChI |
YWWDVWUFCDPBLM-IEBWSBKVSA-N |
SMILES isomérique |
C[C@@](CCCC(=O)OC)(C[C@H](COCC1=CC=CC=C1)O)C=C |
SMILES |
CC(CCCC(=O)OC)(CC(COCC1=CC=CC=C1)O)C=C |
SMILES canonique |
CC(CCCC(=O)OC)(CC(COCC1=CC=CC=C1)O)C=C |
Synonymes |
(5R,7R)-8-BENZYLOXY-7-HYDROXY-5-METHYL-5-VINYL-OCTANOIC ACID METHYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



